

Application Note: Quantification of Triazine Compounds in Biological Samples using LC-MS/MS

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Compound of Interest

Compound Name: *1,3,5-Triazin-2-amine*

Cat. No.: *B031629*

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Introduction

Triazine herbicides are widely used in agriculture and their presence in biological systems is a significant concern for human health and environmental safety. Accurate and sensitive quantification of these compounds in biological matrices such as urine, plasma, and serum is crucial for exposure assessment and toxicological studies. This application note provides a detailed protocol for the quantification of common triazine compounds (e.g., atrazine, simazine, ametryn) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein offers high selectivity and sensitivity, making it suitable for routine monitoring and research applications.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Ammonium Acetate.

- Standards: Analytical standards of triazine compounds (e.g., atrazine, simazine, ametryn) and their corresponding isotopically labeled internal standards (e.g., Atrazine-d5).
- Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), liquid-liquid extraction solvents (e.g., chloroform, dichloromethane), protein precipitation reagents (e.g., acetonitrile).
- Biological Matrices: Human urine, plasma, or serum.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the biological matrix and the desired level of sensitivity. Three common methods are described below.

1. Solid Phase Extraction (SPE) for Urine Samples[1][2]

- Sample Pre-treatment: Thaw frozen urine samples and homogenize by shaking.[1] Dilute the urine sample with acetonitrile (1:2 v/v) and then further dilute with Milli-Q water.[1]
- Cartridge Conditioning: Condition a C18 SPE cartridge with 10 mL of methanol followed by 5 mL of Milli-Q water.[1]
- Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 3 mL/min.[1]
- Washing: Wash the cartridge with 5 mL of Milli-Q water to remove interfering substances.[1]
- Elution: Elute the retained triazine compounds with 3 mL of chloroform or another suitable organic solvent.[1]
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples[3]

- Protein Precipitation: To a known volume of plasma or serum, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins.

- Extraction: Transfer the supernatant to a clean tube. Adjust the pH if necessary and add an immiscible organic solvent such as dichloromethane.[4][5]
- Phase Separation: Vortex the mixture vigorously and centrifuge to separate the aqueous and organic layers.
- Collection: Carefully collect the organic layer containing the triazine compounds.
- Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

3. Protein Precipitation (PPT) for Plasma/Serum Samples

- Precipitation: Add three volumes of cold acetonitrile to one volume of plasma or serum.
- Vortexing and Centrifugation: Vortex the mixture for 1-2 minutes and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant.
- Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column is commonly used for the separation of triazine compounds.[6][7][8]
- Mobile Phase: A gradient elution using a binary mobile phase consisting of water with an additive (e.g., 0.1% formic acid or ammonium acetate) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B is typical.[9][10][11][12] Adjusting the mobile phase pH to 2.5-3.5 with formic acid can improve peak shape for basic triazine compounds.[10]
- Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[1][9][11]

- Injection Volume: 5-20 μ L.
- Column Temperature: Maintained at around 30-40 °C.[7][11]

Mass Spectrometry (MS) Conditions

- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for triazine analysis.[8]
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8] This involves monitoring specific precursor ion to product ion transitions for each triazine compound and its internal standard.
- Ionization Parameters: The specific parameters such as capillary voltage, gas temperature, and gas flow should be optimized for the particular instrument being used.[11]

Data Presentation

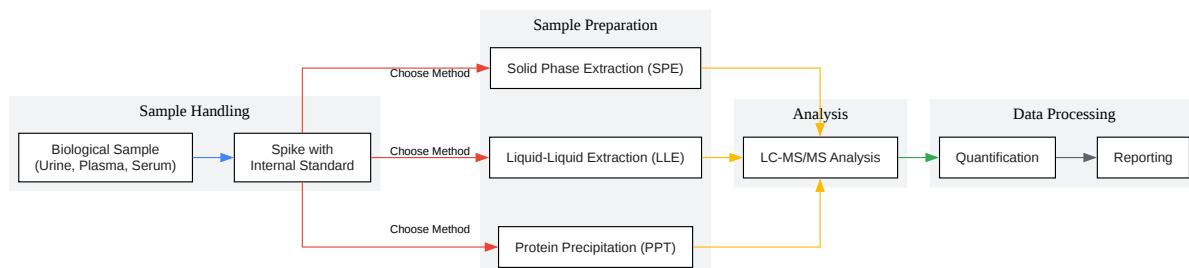
The following table summarizes the quantitative performance data for the analysis of various triazine compounds in different biological matrices, compiled from multiple sources.

Compound	Matrix	Sample Preparation	LOQ	Linearity (r^2)	Recovery (%)	Reference
Atrazine	Urine	SPE	20 µg/L	>0.99	90-105	[1]
Simazine	Urine	SPE	20 µg/L	>0.99	85-100	[1]
Ametryn	Urine	SPE	40 µg/L	>0.99	92-108	[1]
Atrazine	Water	Direct Injection	0.25 ng/mL	0.9982	N/A	[9]
Simazine	Water	Direct Injection	0.25 ng/mL	>0.996	N/A	[9]
Propazine	Water	Direct Injection	0.25 ng/mL	>0.996	N/A	[9]
Atrazine	Soil	QuEChERS	0.03 ng/g	>0.99	76.6-104.9	[13]
Simazine	Soil	QuEChERS	0.03 ng/g	>0.99	76.6-104.9	[13]

N/A: Not Available in the cited source.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of triazine compounds in biological samples.



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